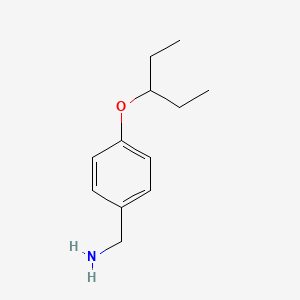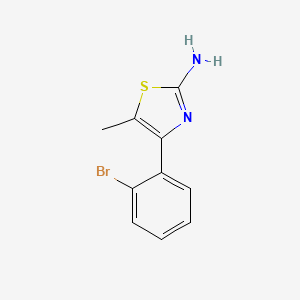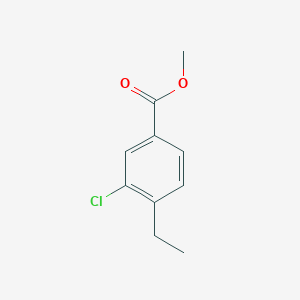![molecular formula C10H13Cl2F3N6O B1407031 2-piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride CAS No. 1638612-91-5](/img/structure/B1407031.png)
2-piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride
Übersicht
Beschreibung
The compound “2-piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride” is a complex organic molecule. It contains a piperazine ring, a trifluoromethyl group, and a triazolopyrimidinone moiety. These functional groups suggest that this compound could have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, given the presence of multiple heterocyclic rings and a trifluoromethyl group. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group and the nitrogen atoms in the heterocyclic rings. These could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, while the heterocyclic rings could contribute to its stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Synthesis and Antihypertensive Activity
A series of 1,2,4-triazolol[1,5-alpha]pyrimidines, including structures related to the compound , were synthesized and tested for antihypertensive activity. Compounds showed promising activity, indicating potential applications in cardiovascular health management (Bayomi et al., 1999).
Parkinson's Disease Research
The compound's core structure, when altered, has shown effectiveness in models of Parkinson's disease. Specifically, piperazine derivatives of triazolo[1,5-a][1,3,5]triazine, closely related to the compound, have been identified as potent and selective adenosine A2a receptor antagonists. These have been tested for oral activity in rodent models of Parkinson's disease, suggesting the compound's potential relevance in neurodegenerative disease research (Vu et al., 2004).
Cancer Research
A derivative of the compound, specifically a small-molecule androgen receptor downregulator, has undergone clinical trials for the treatment of advanced prostate cancer. This indicates potential applications in oncology and cancer treatment research (Bradbury et al., 2013).
Antimicrobial Activity
Piperazine derivatives, including structures similar to the compound, have been synthesized and evaluated for antimicrobial activity. The study involved in vitro screening against bacterial and fungal strains, indicating potential use in antimicrobial and infectious disease research (Patil et al., 2021).
Diabetes and Metabolic Disorder Research
Piperazine and triazolo-pyridazine derivatives have been synthesized and evaluated for Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, aiming to develop them as anti-diabetic medications. This points to possible applications in metabolic disorder research and diabetes treatment (Bindu et al., 2019).
The potential scientific applications of 2-piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride span various fields, including cardiovascular health, neurodegenerative diseases, cancer research, antimicrobial studies, and metabolic disorder research. Further studies and clinical trials could unveil more about its efficacy and potential uses.
Scientific Research Applications of this compound
Antihypertensive Research
A study focused on synthesizing new 1,2,4-triazolol[1,5-alpha]pyrimidines bearing piperazine moieties, including compounds structurally related to prazosin. These compounds, including this compound, showed potential as antihypertensive agents. This research signifies the importance of these compounds in developing new antihypertensive drugs (Bayomi et al., 1999).
Parkinson's Disease Therapy
Research on adenosine A2a receptor antagonists, which are crucial in treating Parkinson's disease, has shown that piperazine derivatives, including the compound , are effective. These findings are essential in developing new therapeutic approaches for Parkinson's disease (Vu et al., 2004).
Androgen Receptor Downregulation in Prostate Cancer
A study discovered that modifying the triazolopyridazine moiety in certain piperazine derivatives, including this compound, led to the creation of a clinical candidate (AZD3514) for treating castrate-resistant prostate cancer. This research has critical implications for prostate cancer therapy (Bradbury et al., 2013).
Antagonist Activity in 5-HT2 Receptor
Compounds synthesized from 1,2,4-triazolo[1,5-a]pyrimidin showed significant 5-HT2 antagonist activity, which is crucial in developing treatments for various psychiatric and neurological disorders (Watanabe et al., 1992).
Antidiabetic Drug Synthesis
Research on dipeptidyl peptidase-4 (DPP-4) inhibitors for treating diabetes includes synthesizing triazolo-pyridazine-6-yl-substituted piperazines, such as the compound . These inhibitors showed significant potential as antidiabetic medications (Bindu et al., 2019).
Antimicrobial Activity
Studies have synthesized new piperazine and triazolo-pyrazine derivatives, including the compound , and evaluated their antimicrobial activities against various bacterial and fungal strains. This research contributes to the development of new antimicrobial agents (Patil et al., 2021).
Wirkmechanismus
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .
Mode of Action
The compound interacts with its targets by inhibiting ER stress and apoptosis . It also inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells .
Biochemical Pathways
The compound affects the NF-kB inflammatory pathway . This pathway plays a significant role in regulating the immune response to infection. Incorrect regulation of NF-kB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Pharmacokinetics
It is mentioned that similar compounds have shownoral bioavailability in preclinical species .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism . The compound binds to the active site of DPP-IV, inhibiting its activity and thereby modulating glucose levels in the body. Additionally, it interacts with other proteins and biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . The compound modulates gene expression by inhibiting the NF-kB pathway, leading to reduced production of pro-inflammatory cytokines. Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as DPP-IV, inhibiting their activity and leading to downstream effects on glucose metabolism . Additionally, the compound interacts with transcription factors like NF-kB, inhibiting their activation and subsequent gene expression. These molecular interactions underpin the compound’s therapeutic potential.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits DPP-IV activity and modulates glucose metabolism without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes like DPP-IV . The compound affects metabolic flux by inhibiting enzyme activity, leading to changes in metabolite levels. Additionally, it interacts with cofactors and other biomolecules, further influencing metabolic pathways and cellular metabolism.
Eigenschaften
IUPAC Name |
2-piperazin-1-yl-5-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N6O.2ClH/c11-10(12,13)6-5-7(20)19-8(15-6)16-9(17-19)18-3-1-14-2-4-18;;/h5,14H,1-4H2,(H,15,16,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFSQFNCOMGFHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=NC(=CC(=O)N3N2)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2F3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1r,4r)-4-[(Pyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1406948.png)









![4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]aniline](/img/structure/B1406968.png)



